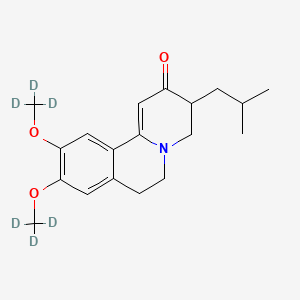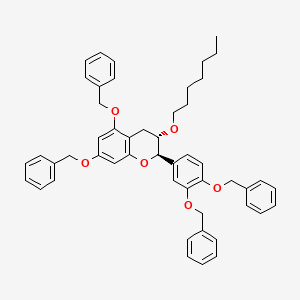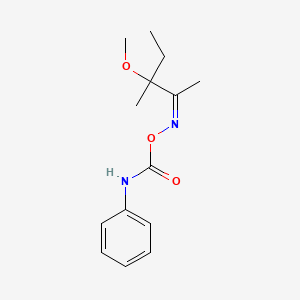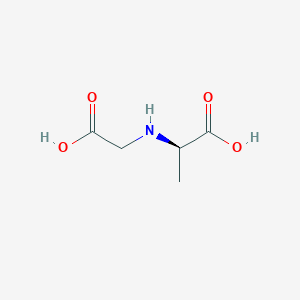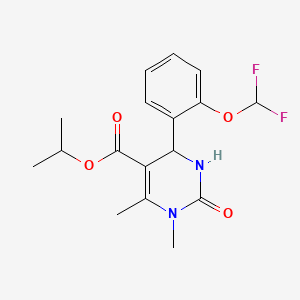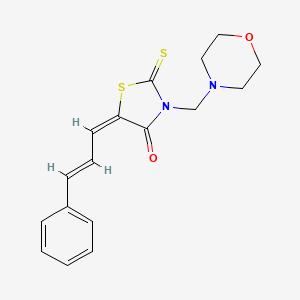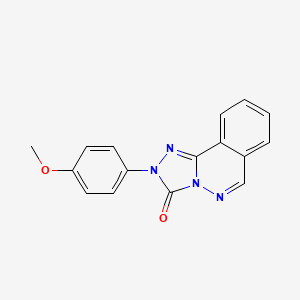
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-(4-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-(4-methoxyphenyl)- is a heterocyclic compound that belongs to the class of triazolophthalazines This compound is known for its unique chemical structure, which combines a triazole ring with a phthalazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-(4-methoxyphenyl)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with phthalic anhydride to form an intermediate, which is then cyclized to produce the desired compound. The reaction conditions often include the use of solvents such as acetonitrile, dimethyl sulfoxide (DMSO), or methanol, and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, reduction may produce reduced derivatives, and substitution reactions may result in the formation of substituted triazolophthalazines .
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-(4-methoxyphenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Wirkmechanismus
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biomolecules, leading to its diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,4-Triazolo(3,4-a)phthalazine
- 3-Methyl-1,2,4-Triazolo(3,4-a)phthalazine
- 6-Chloro-1,2,4-Triazolo(3,4-a)phthalazine
Uniqueness
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-(4-methoxyphenyl)- is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
124569-76-2 |
|---|---|
Molekularformel |
C16H12N4O2 |
Molekulargewicht |
292.29 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-a]phthalazin-3-one |
InChI |
InChI=1S/C16H12N4O2/c1-22-13-8-6-12(7-9-13)19-16(21)20-15(18-19)14-5-3-2-4-11(14)10-17-20/h2-10H,1H3 |
InChI-Schlüssel |
YSWIMZMBBZSYDI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C(=O)N3C(=N2)C4=CC=CC=C4C=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


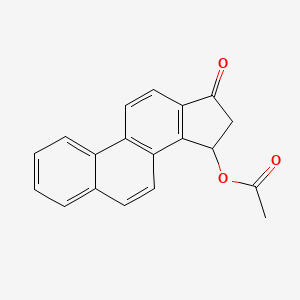
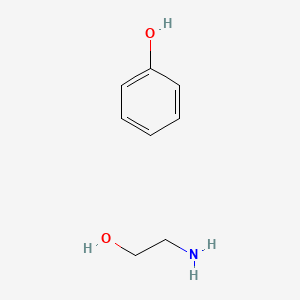
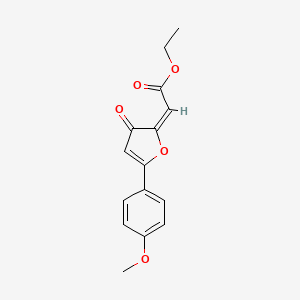
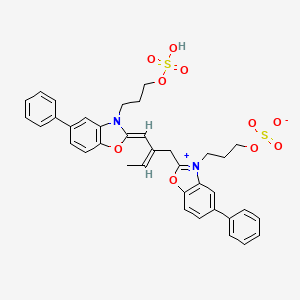
![1-methyl-2-[(Z)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B12723350.png)
